(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic molecule characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 3,4-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted anilines or thiophenols.
Scientific Research Applications
(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
(2E)-3-[(3,4-dichlorophenyl)amino]-1-phenylprop-2-en-1-one: A structurally similar compound lacking the methoxy group.
Uniqueness
(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-14(17)15(18)10-12/h2-10,19H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDMNSXQABZOX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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